molecular formula C9H5BrIN B1374588 6-Bromo-8-iodoquinoline CAS No. 1078160-90-3

6-Bromo-8-iodoquinoline

Cat. No.: B1374588
CAS No.: 1078160-90-3
M. Wt: 333.95 g/mol
InChI Key: CWBCAHFYCUZWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and iodination of quinoline. The process generally involves the use of bromine and iodine reagents under controlled conditions to achieve the desired substitution on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry protocols to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-iodoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

6-Bromo-8-iodoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

6-bromo-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCAHFYCUZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682014
Record name 6-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078160-90-3
Record name 6-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-iodoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-iodoquinoline
Reactant of Route 3
6-Bromo-8-iodoquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-8-iodoquinoline
Reactant of Route 5
6-Bromo-8-iodoquinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-8-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.